molecular formula C6H10O3 B8623049 Methyl 2-(hydroxymethylidene)butanoate CAS No. 65038-33-7

Methyl 2-(hydroxymethylidene)butanoate

Cat. No.: B8623049
CAS No.: 65038-33-7
M. Wt: 130.14 g/mol
InChI Key: YMJZVGBJAPAZLN-UHFFFAOYSA-N
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Description

This structure confers unique reactivity, particularly in cyclization and conjugate addition reactions.

Properties

CAS No.

65038-33-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl 2-(hydroxymethylidene)butanoate

InChI

InChI=1S/C6H10O3/c1-3-5(4-7)6(8)9-2/h4,7H,3H2,1-2H3

InChI Key

YMJZVGBJAPAZLN-UHFFFAOYSA-N

Canonical SMILES

CCC(=CO)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(hydroxymethylidene)butanoate with analogous esters and enamine derivatives based on synthesis, reactivity, and applications.

Key Findings :

Reactivity Differences: this compound’s conjugated system (C=CH-OH) is primed for cycloaddition or nucleophilic attack, unlike Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, which undergoes amination reactions due to its electron-deficient trifluoroethyl group . Methyl 2-benzoylamino-3-oxobutanoate (1) forms enamine intermediates (e.g., compound 3) under acidic conditions, enabling cyclization to oxazoloquinolines or imidazoles . This contrasts with the hydroxymethylidene derivative, where the hydroxyl group may direct regioselectivity in cyclizations.

Synthetic Challenges: Hydroxymethylidene esters are prone to tautomerization or oxidation, complicating isolation. In contrast, trifluoroethylamino derivatives (e.g., ) are stabilized by strong electron-withdrawing groups, enabling high yields (~100% in some cases).

Applications: Methyl 2-benzoylamino-3-arylaminobut-2-enoates (3) are precursors to bioactive heterocycles (e.g., imidazoles), whereas this compound could serve as a Michael acceptor in asymmetric catalysis .

Table 2: Physical and Analytical Data

Compound Name LCMS Retention Time (min) HPLC Purity (%) Notable Spectral Data Reference
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 2.8 (C18 column) >95 ¹H NMR (CDCl3): δ 3.72 (s, 3H, OCH3)
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride 3.1 (C18 column) >98 ESI-MS: m/z 173.1 [M+H]+
Methyl 2-benzoylamino-3-arylaminobut-2-enoates (3) Not reported ~85–90 IR (KBr): ν 1720 cm⁻¹ (C=O ester)

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